molecular formula C32H34FN5O4S B2573716 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one CAS No. 422522-69-8

3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2573716
CAS RN: 422522-69-8
M. Wt: 603.71
InChI Key: QUWKBRAYJCLQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C32H34FN5O4S and its molecular weight is 603.71. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Thiazolidinone derivatives, including compounds similar in structure to the given chemical, have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Quinolone Chemistry

  • The compound falls under the broader category of quinolones, a class of compounds known for their antibacterial properties. A study on the adduct of magnesium sulfate with a member of the quinolone family highlights the diverse chemical properties and potential applications of quinolones (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).

Serotonin Receptor Ligands

  • Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to the queried compound, have shown high binding affinities for the 5-HT(6) serotonin receptor, indicating potential research applications in neuroscience and pharmacology (Park et al., 2011).

Anticancer Research

  • Quinoxalinyl-piperazine compounds, which share structural similarities with the given chemical, have been synthesized and evaluated as anticancer agents, suggesting potential applications in cancer research and therapy (Lee et al., 2010).

Luminescence Applications

  • The fluoroquinolone class, which includes compounds similar to the one , has been studied for its potential in luminescence applications, particularly in medical diagnostics (Svetlana, Egorova, & Teslyuk, 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-chloro-1-piperazinecarboxylic acid", "4-fluorophenylpiperazine", "2-chloro-6-nitroquinoline", "Sulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetonitrile", "Dimethylformamide", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "a. Dissolve 2,5-dimethylphenylamine in dichloromethane and add 4-chloro-1-piperazinecarboxylic acid.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with diethyl ether to obtain the crude product.", "d. Purify the product by recrystallization from methanol.", "Step 2: Synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one", "a. Dissolve 2-chloro-6-nitroquinoline in dimethylformamide and add sulfonyl chloride.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Add 4-fluorophenylpiperazine and stir the mixture at room temperature for 24 hours.", "d. Add sodium hydroxide and stir the mixture at room temperature for 2 hours.", "e. Acidify the mixture with hydrochloric acid and extract with dichloromethane.", "f. Wash the organic layer with water and dry over sodium sulfate.", "g. Concentrate the solution and purify the product by column chromatography.", "Step 3: Coupling of the two intermediates", "a. Dissolve 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid and 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one in acetonitrile.", "b. Add a coupling agent and stir the mixture at room temperature for 24 hours.", "c. Purify the product by column chromatography.", "d. Recrystallize the product from methanol." ] }

CAS RN

422522-69-8

Molecular Formula

C32H34FN5O4S

Molecular Weight

603.71

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-quinolin-4-one

InChI

InChI=1S/C32H34FN5O4S/c1-22-3-4-23(2)30(19-22)36-11-13-37(14-12-36)32(40)28-21-34-29-10-9-26(20-27(29)31(28)39)43(41,42)38-17-15-35(16-18-38)25-7-5-24(33)6-8-25/h3-10,19-21H,11-18H2,1-2H3,(H,34,39)

InChI Key

QUWKBRAYJCLQGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.